molecular formula C8H12N2OS B13302230 (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide

(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide

Cat. No.: B13302230
M. Wt: 184.26 g/mol
InChI Key: PYTVBKRXSYQMNC-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide: is an organic compound with a unique structure that includes an amino group, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylthiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding amide using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.

    Reduction: The amide is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like LiAlH₄.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amino derivatives

    Substitution: Substituted amides and amines

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various applications.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

    (3R)-3-Amino-3-(5-methylpyridin-2-YL)propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide lies in its thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1

InChI Key

PYTVBKRXSYQMNC-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CC=C(S1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)N)N

Origin of Product

United States

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